4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide
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Overview
Description
4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide, commonly known as MPB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and is structurally similar to other compounds such as metoclopramide and domperidone. MPB has been studied extensively due to its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of MPB is not fully understood. However, it is believed to act on the dopamine receptors in the brain. MPB is a selective antagonist of the D2 dopamine receptor and has been shown to increase the release of dopamine in the brain. This could explain its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
MPB has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also has analgesic effects and has been shown to reduce pain in animal models. MPB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPB in lab experiments is its selectivity for the D2 dopamine receptor. This allows for more specific targeting of this receptor in various experiments. However, one of the limitations of using MPB is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of MPB is not fully understood, which can make it difficult to interpret the results of certain experiments.
Future Directions
There are several future directions for research on MPB. One area of research could focus on its potential use as a therapeutic agent in various diseases. Another area of research could focus on its potential use as a diagnostic agent for various diseases. Additionally, further research could be done to better understand the mechanism of action of MPB and its effects on various biochemical and physiological processes. Finally, research could be done to develop more efficient synthesis methods for MPB, which could make it more accessible for use in various experiments.
In conclusion, MPB is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selectivity for the D2 dopamine receptor makes it a useful tool in various lab experiments. Further research is needed to fully understand its mechanism of action and its potential use in various diseases.
Synthesis Methods
The synthesis of MPB involves the reaction of 4-methylbenzoyl chloride with 2-(1H-pyrrol-1-yl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure MPB. The yield of the synthesis process is around 70-80%.
Scientific Research Applications
MPB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. MPB has been studied in the treatment of cancer, Parkinson's disease, and Alzheimer's disease. It has also been studied for its potential use as a diagnostic agent for various diseases.
properties
IUPAC Name |
4-methyl-N-(2-pyrrol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-12-4-6-13(7-5-12)14(17)15-8-11-16-9-2-3-10-16/h2-7,9-10H,8,11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYMCDMXRGZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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